Cas no 39324-30-6 (pepstatin)

pepstatin structure
pepstatin structure
Product Name:pepstatin
N.o CAS:39324-30-6
MF:C34H63N5O9
MW:685.89213013649
CID:312752
PubChem ID:5478883
Update Time:2025-04-19

pepstatin Propriedades químicas e físicas

Nomes e Identificadores

    • pepstatin
    • N-(3-Methylbutanoyl)-L-valyl-N-[(3S,4S)-1-{[(2S)-1-{[(2S,3S)-1-ca rboxy-2-hydroxy-5-methyl-3-hexanyl]amino}-1-oxo-2-propanyl]amino} -3-hydroxy-6-methyl-1-oxo-4-heptanyl]-L-valinamide
    • PEPSTATIN A
    • Pepstatin A, >=100,000 U/mg
    • NCGC00161670-01
    • 26305-03-3
    • HMS2096A12
    • UPCMLD-DP141:002
    • Pepstatin, from Streptomyces species
    • SR-01000721876
    • 39324-30-6
    • D03818
    • KBio2_005476
    • DTXSID7046095
    • L-Alaninamide, N-(3-methyl-1-oxobutyl)-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]-
    • HMS1792B21
    • HMS3403B21
    • UNII-V6Y2T27Q1U
    • Pepstatinum
    • NS00051237
    • KBioSS_000340
    • SR-01000721876-3
    • CHEMBL296588
    • NCGC00161670-06
    • Isovaleryl-Val-Val-4-amino-3-hydroxy-6-methylheptanoyl-Ala-4-amino-3-hydroxy-6-methylheptanoic Acid
    • BDBM912
    • Ahpatinin C
    • HY-P0018
    • EINECS 247-600-0
    • Bio1_001382
    • HMS1990B21
    • 1sme
    • CAS-26305-03-3
    • C74361
    • KBio3_000679
    • IDI1_002095
    • EX-A4027
    • (6S,9S,12S,13S,17S,20S,21S)-13,21-dihydroxy-12,20-diisobutyl-6,9-diisopropyl-2,17-dimethyl-4,7,10,15,18-pentaoxo-5,8,11,16,19-pentaazatricosan-23-oic acid
    • CCG-207852
    • CCRIS 3603
    • PEPSTATIN [INN]
    • KBioGR_000340
    • L-Alaninamide, N-(3-methyl-1-oxobutyl)-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-((1S)-1-((1S)-2-carboxy-1-hydroxyethyl)-3-methylbutyl)-
    • Heptanoic acid, N-(3-methyl-1-oxobutyl)-L-valyl-L-valyl-(3S,4S)-3-hydroxy-6-methyl-4-aminoheptanoyl-L-alanyl-(3S,4S)-3-hydroxy-6-methyl-4-amino-
    • BRN 2201362
    • N-(3-Methyl-1-oxobutyl)-L-valyl-L-valyl-4-amino-3-hydroxy-6-methylheptanoyl-L-alanyl-4-amino-3-hydroxy-6-methylheptanoic acid
    • HMS1362B21
    • NCGC00160128-02
    • CS-4202
    • Pepstatina [INN-Spanish]
    • KBio3_000680
    • MFCD00060740
    • Bio1_000404
    • MLS002222329
    • 3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid
    • (3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid
    • KBio2_002908
    • PEPSTATIN [USAN]
    • Pepstatine
    • NCGC00161670-02
    • 1lyb
    • NCGC00161670-04
    • KBio2_000340
    • L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-(4-((2-((1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl)amino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-, (1S-(1R*,2R*,4(R*(R*(R*)))))-
    • Bio2_000340
    • Q7166509
    • Pepstatinum [INN-Latin]
    • SCHEMBL19469525
    • MLS000069747
    • N-(3-methylbutanoyl)-L-valyl-N-[(3S,4S)-1-{[(2S)-1-{[(2S,3S)-1-carboxy-2-hydroxy-5-methylhexan-3-yl]amino}-1-oxopropan-2-yl]amino}-3-hydroxy-6-methyl-1-oxoheptan-4-yl]-L-valinamide
    • SMR000059191
    • MLS006010748
    • BPBio1_000364
    • Bio1_000893
    • HMS3713A12
    • AC-8820
    • Tox21_111747
    • BCP15859
    • (3S,4S)-3-hydroxy-4-[(2S)-2-[(3S,4S)-3-hydroxy-6-methyl-4-[(2S)-3-methyl-2-[(2S)-3-methyl-2-(3-methylbutanamido)butanamido]butanamido]heptanamido]propanamido]-6-methylheptanoic acid
    • BSPBio_001000
    • BS-16753
    • AB00513830
    • CHEBI:7989
    • UPCMLD-DP141:001
    • N-[(3-Methyl-1-oxobutyl)-L-valyl-L-valyl-4-amino-3-hydroxy-6-methylheptanoyl-L-alanyl]-4-amino-3-hydroxy-6-methylheptanoic acid
    • Pepstatin (USAN/INN)
    • s7381
    • Pepstatin (nonspecific)
    • DTXCID5026095
    • Pepstatin A, microbial, >=75% (HPLC)
    • PEPSTATIN [MI]
    • Pepstatin A, microbial, >=90% (HPLC)
    • Prestwick3_000405
    • Pepstatina
    • (3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid
    • SMR001307268
    • Isovaleryl-L-val-L-val-statinyl-L-alastatine
    • BSPBio_000330
    • Iva-Val-Val-Sta-Ala-Sta
    • PEPSTATIN [WHO-DD]
    • Pepstatine [INN-French]
    • C34H63N5O9
    • HB3359
    • BRD-K13571841-001-03-7
    • NCGC00161670-03
    • Pepstatin [USAN:INN]
    • NSC-272671
    • SCHEMBL50324
    • V6Y2T27Q1U
    • NSC 272671
    • Pepstatin A; Isovaleryl-Val-Val-Sta-Ala-Sta-OH
    • MLS002207302
    • Procidin S 735A
    • Iva-Val-Val-Sta-Ala-Sta-OH
    • Bio2_000820
    • 6apr
    • AKOS024456453
    • 4er2
    • Pepsin inhibitor S 735A
    • Pepstatin (VAN)
    • UPCMLD-DP141
    • HMS2233I07
    • Tox21_111747_1
    • N-Isovaleryl-L-valyl-L-valyl-3-hydroxy-6-methyl-gamma-aminoheptanoyl-L-alanyl-3-hydroxy-6-methyl-gamma-aminoheptanoic acid
    • Inchi: 1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)/t22-,23-,24-,25-,26-,30-,31-/m0/s1
    • Chave InChI: FAXGPCHRFPCXOO-LXTPJMTPSA-N
    • SMILES: O[C@@H](CC(N[C@@H](C)C(N[C@H]([C@H](CC(=O)O)O)CC(C)C)=O)=O)[C@H](CC(C)C)NC([C@H](C(C)C)NC([C@H](C(C)C)NC(CC(C)C)=O)=O)=O

Propriedades Computadas

  • Massa Exacta: 685.46257860g/mol
  • Massa monoisotópica: 685.46257860g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 8
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 48
  • Contagem de Ligações Rotativas: 22
  • Complexidade: 1060
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3
  • Superfície polar topológica: 223Ų
Fornecedores recomendados
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.